molecular formula C18H15Cl2N3OS B2495258 N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide CAS No. 212074-66-3

N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide

Cat. No. B2495258
CAS RN: 212074-66-3
M. Wt: 392.3
InChI Key: CDRZKWLRGBEPFK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide, also known as compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit a wide range of pharmacological activities.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The compound N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide and its derivatives have been the subject of various studies focusing on their synthesis and pharmacological evaluation. These compounds have been identified as potential antibacterial agents against both gram-negative and gram-positive bacteria and have shown moderate inhibitory effects on α-chymotrypsin enzyme. The molecular docking studies further revealed active binding sites correlating with their bioactivity data, suggesting their potential in antimicrobial applications (Siddiqui et al., 2014).

Antimicrobial and Anti-enzymatic Potential

Another study involved the synthesis of different N-substituted derivatives showing significant antibacterial and anti-enzymatic potential. The compounds displayed varying degrees of activity against bacterial strains and were evaluated for their hemolytic activity to assess their cytotoxic behavior (Nafeesa et al., 2017).

Vibrational Spectroscopic Analysis and Antiviral Activity

Vibrational spectroscopic analysis of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide revealed its antiviral properties. The study focused on understanding the molecular structure through Raman and Fourier transform infrared spectroscopy, comparing the computational and experimental data. The investigation into its pharmacokinetic properties suggested potential inhibition activities against viruses (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-23-16(12-2-4-13(19)5-3-12)10-21-18(23)25-11-17(24)22-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRZKWLRGBEPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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